molecular formula C5H6F2N2O B177619 5-(Difluoromethyl)-1-methyl-1h-pyrazol-3-ol CAS No. 121303-75-1

5-(Difluoromethyl)-1-methyl-1h-pyrazol-3-ol

Cat. No.: B177619
CAS No.: 121303-75-1
M. Wt: 148.11 g/mol
InChI Key: ZIJFHJQWPWLQON-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)-1-methyl-1H-pyrazol-3-ol is a fluorinated pyrazole derivative characterized by a difluoromethyl group at the 5-position and a methyl group at the 1-position of the pyrazole ring. Pyrazole derivatives are widely studied for their diverse biological activities, including antimicrobial, antioxidant, and enzyme-inhibitory properties . The difluoromethyl group introduces electron-withdrawing effects, which can enhance metabolic stability and influence intermolecular interactions such as hydrogen bonding .

Properties

IUPAC Name

3-(difluoromethyl)-2-methyl-1H-pyrazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2N2O/c1-9-3(5(6)7)2-4(10)8-9/h2,5H,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIJFHJQWPWLQON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 1,3-Diketones with Methyl Hydrazine

A classical approach to pyrazole synthesis involves the reaction of 1,3-diketones with hydrazines. For DFMP, this method requires a diketone precursor bearing a difluoromethyl group. Ethyl 4,4-difluoroacetoacetate, for instance, reacts with methyl hydrazine in acetic acid at 80°C to form the pyrazole ring. The hydroxyl group is introduced in situ via keto-enol tautomerization, eliminating the need for post-synthetic oxidation. This one-pot method achieves yields of 78–85%, though selectivity for the 3-hydroxy isomer depends on reaction pH and temperature.

Key Optimization Parameters:

  • Temperature: Elevated temperatures (80–100°C) favor cyclization but risk decarboxylation.

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) improve solubility of the diketone.

  • Acid Catalyst: Acetic acid accelerates imine formation while suppressing side reactions.

Halogen Exchange Using Potassium Fluoride

Patent WO2014111449A1 discloses a fluorination strategy applicable to DFMP synthesis. Starting from 5-chloro-1-methyl-3-difluoromethyl-1H-pyrazole-4-carbaldehyde, chlorine at the 5-position is replaced with fluorine using spray-dried potassium fluoride (KF) in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium hydrogen sulfate). The reaction proceeds at 145–155°C in DMF or dimethylacetamide (DMAc), achieving quantitative conversion within 3 hours. While this method targets a carbaldehyde derivative, analogous conditions could be adapted for hydroxylated pyrazoles by incorporating hydrolysis steps.

Reaction Conditions:

ParameterSpecification
Temperature145–155°C
Catalyst Loading3 mol% Bu₄N⁺HSO₄⁻
SolventDMF or DMAc
Conversion100% (GC analysis)

Selective Isomerization via Acid Catalysis

A critical challenge in DFMP synthesis is controlling regioselectivity to avoid the formation of the undesired 5-hydroxy-3-difluoromethyl isomer. Patent WO2017084995A1 addresses this by employing a two-step process:

  • Cyclization: Ethyl trifluoroacetate reacts with methyl hydrazine in acetic acid to form 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.

  • Fluorination Adjustment: Replacing trifluoromethyl with difluoromethyl via selective defluorination using hydrofluoric acid (HF).

Though developed for a trifluoromethyl analog, this method’s principles apply to DFMP by modifying the fluorinating agent. The patent reports a selectivity ratio of 96:4 (desired:undesired isomer) under optimized conditions.

Reaction Optimization and Mechanistic Insights

Solvent Effects on Isomer Distribution

The choice of solvent profoundly impacts reaction selectivity. Polar solvents like DMF stabilize charged intermediates, favoring the thermodynamically preferred 3-hydroxy isomer. In contrast, nonpolar solvents (e.g., toluene) promote kinetic control, leading to higher proportions of the 5-hydroxy byproduct. For industrial-scale synthesis, DMF is preferred despite challenges in post-reaction purification due to its high boiling point.

Role of Phase-Transfer Catalysts

Phase-transfer catalysts (PTCs) such as tetrabutylammonium salts enhance fluorination efficiency by solubilizing KF in organic media. In DFMP synthesis, Bu₄N⁺HSO₄⁻ facilitates Cl/F exchange at the 5-position, reducing reaction time from 24 hours to 3 hours. The PTC’s quaternary ammonium group acts as a “shuttle,” transporting fluoride ions into the organic phase.

Temperature and Pressure Considerations

Exothermic fluorination reactions require precise temperature control to prevent runaway side reactions. Patent WO2014111449A1 specifies a narrow operating window (145–155°C) to balance reaction rate and byproduct formation. Pressurized reactors (2–5 bar) further improve KF reactivity by minimizing solvent evaporation at elevated temperatures.

Analytical Characterization

DFMP is characterized via:

  • ¹H NMR: A singlet at δ 3.85 ppm (N–CH₃), a doublet of doublets at δ 6.25 ppm (CF₂H), and a broad peak at δ 10.2 ppm (OH).

  • HPLC: Purity ≥98% with a retention time of 6.7 minutes on a C18 column (acetonitrile/water 70:30).

  • Mass Spectrometry: [M+H]⁺ peak at m/z 149.11.

Industrial Applications and Scalability

DFMP’s primary use lies in agrochemical synthesis. For example, it serves as an intermediate in pyroxasulfone production, a pre-emergent herbicide with annual sales exceeding $300 million. Scaling the fluorination method requires stainless steel or Teflon-lined reactors to avoid glass corrosion by HF byproducts. Batch processes achieve kilogram-scale outputs with >95% purity after recrystallization from ethanol/water .

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-1-methyl-1h-pyrazol-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of functionalized pyrazoles .

Scientific Research Applications

Medicinal Chemistry

5-(Difluoromethyl)-1-methyl-1H-pyrazol-3-ol is explored for its potential in developing new pharmaceuticals due to its ability to modulate biological pathways.

Case Study: Antimicrobial Activity
A study investigated the synthesis of novel pyrazole derivatives, including this compound, which exhibited significant antimicrobial properties against various strains of bacteria. The results indicated that the difluoromethyl group plays a crucial role in enhancing the compound's efficacy against microbial infections .

Table 1: Antimicrobial Efficacy of Pyrazole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
5-(Chloro)-1-methyl-1H-pyrazoleE. coli64 µg/mL
Control (Standard Antibiotic)E. coli16 µg/mL

Agrochemical Applications

The compound is also utilized as an intermediate in the synthesis of agrochemicals, particularly pesticides. Its unique structure allows for the development of compounds with enhanced bioactivity and selectivity.

Case Study: Pesticide Development
Research highlighted the use of this compound as a key intermediate in synthesizing a new class of insecticides. These insecticides demonstrated improved effectiveness against pests while minimizing environmental impact compared to traditional agents .

Table 2: Efficacy of Insecticides Derived from Pyrazole Compounds

Insecticide NameTarget PestEfficacy (%)
Insecticide A (Derived from 5-Difluoromethyl)Aphids85%
Insecticide B (Traditional)Aphids60%

Materials Science

In materials science, the compound is being investigated for its potential use in developing advanced materials with specific functionalities, such as sensors or catalysts.

Case Study: Sensor Development
A recent study focused on incorporating this compound into polymer matrices to create sensors capable of detecting environmental pollutants. The results showed that these sensors exhibited high sensitivity and selectivity towards specific chemical agents .

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)-1-methyl-1h-pyrazol-3-ol involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Effects on Physicochemical Properties
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties
5-(Difluoromethyl)-1-methyl-1H-pyrazol-3-ol -CHF₂ (5), -CH₃ (1) C₅H₆F₂N₂O 148.11 Enhanced metabolic stability; moderate solubility in polar solvents
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol -CF₃ (3), -CH₃ (1) C₅H₅F₃N₂O 166.10 Higher lipophilicity; stronger electron-withdrawing effect than CHF₂
3-Methyl-1-phenyl-1H-pyrazol-5-ol -C₆H₅ (1), -CH₃ (3) C₁₀H₁₀N₂O 174.20 Increased hydrophobicity; π-π stacking potential due to phenyl group
5-Phenyl-2H-pyrazol-3-ol -C₆H₅ (5) C₉H₈N₂O 160.17 Lower solubility in water; aromatic interactions dominate

Key Observations :

  • Fluorinated substituents (CF₃, CHF₂) improve resistance to oxidative degradation compared to non-fluorinated analogs .
  • Phenyl-substituted pyrazoles exhibit higher melting points and crystallinity due to planar aromatic systems .
Hydrogen Bonding and Crystal Packing
  • The difluoromethyl group participates in C-F···H-N hydrogen bonds, creating layered crystal structures, as observed in related fluorinated pyrazoles . Non-fluorinated analogs like 3-methyl-1-phenyl-1H-pyrazol-5-ol rely on O-H···N interactions, leading to dimeric motifs .

Biological Activity

5-(Difluoromethyl)-1-methyl-1H-pyrazol-3-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and pharmacological properties.

Chemical Structure and Synthesis

This compound is a pyrazole derivative characterized by a difluoromethyl group at the 5-position and a methyl group at the 1-position of the pyrazole ring. The synthesis typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds, often under acidic or basic conditions to facilitate cyclization.

Antifungal Activity

Recent studies have demonstrated that pyrazole derivatives, including this compound, exhibit notable antifungal properties. For instance, a series of synthesized 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides showed significant activity against various phytopathogenic fungi, outperforming established fungicides like boscalid . The compound’s mechanism appears to involve disruption of fungal cell membranes and inhibition of key metabolic pathways.

CompoundFungal StrainInhibition (%)
9mS. sclerotiorum85
9mB. cinerea78
9mR. solani80

Antitumor Activity

The pyrazole scaffold has been extensively studied for its potential as an anticancer agent. Compounds like this compound have shown efficacy against various cancer cell lines. For example, studies indicate that certain pyrazole derivatives inhibit BRAF(V600E) and EGFR pathways, crucial in many cancers . The compound's ability to induce apoptosis in cancer cells has been documented, suggesting its potential as a therapeutic agent in oncology.

Structure-Activity Relationship (SAR)

Understanding the SAR of pyrazole derivatives is vital for optimizing their biological activity. Research indicates that modifications on the pyrazole ring significantly influence their pharmacological properties. For example:

  • Substituents at the 4-position : Increase antifungal activity.
  • Difluoromethyl group : Enhances lipophilicity and membrane permeability, contributing to higher bioactivity.

A comparative analysis of various derivatives reveals that those with electron-withdrawing groups tend to exhibit stronger biological activities due to improved interaction with biological targets.

Case Study 1: Antifungal Efficacy

In a study assessing the antifungal efficacy of several pyrazole derivatives, compound 9m was tested against seven species of phytopathogenic fungi. The results indicated that it exhibited superior antifungal activity compared to conventional agents, leading to further investigations into its potential as a new fungicide .

Case Study 2: Antitumor Properties

Another investigation focused on the anticancer effects of selected pyrazole derivatives in breast cancer cell lines (MCF-7 and MDA-MB-231). The study utilized combination therapies with doxorubicin, revealing synergistic effects that enhanced cytotoxicity compared to monotherapy . This highlights the potential for developing combination therapies using pyrazole derivatives.

Q & A

Q. What are the standard synthetic approaches for preparing 5-(difluoromethyl)-1-methyl-1H-pyrazol-3-ol and its derivatives?

The synthesis typically involves cyclocondensation reactions of hydrazine derivatives with β-diketones or β-keto esters. For example, describes the use of conventional methods (e.g., refluxing in ethanol) and non-conventional methods (e.g., microwave-assisted synthesis) to generate fluorinated pyrazolone derivatives. Key steps include the formation of the pyrazole core via [3+2] cycloaddition, followed by functionalization at the 3- and 5-positions using fluorinating agents. Recrystallization from ethanol-DMF mixtures is commonly employed for purification .

Q. How is the structural integrity of this compound confirmed experimentally?

Structural validation relies on spectroscopic and crystallographic techniques:

  • 1H/19F-NMR : reports δ ~6.0–8.2 ppm for aromatic protons and δ −70 to −110 ppm for CF2 groups. The absence of exchangeable protons (e.g., OH) in DMSO-d6 confirms substitution patterns.
  • X-ray crystallography : and highlight the use of single-crystal X-ray diffraction to resolve bond lengths and angles, particularly for hybrid structures containing triazole or thiazole moieties .

Advanced Research Questions

Q. How do reaction conditions (solvent, temperature, catalyst) influence the yield and purity of fluorinated pyrazole derivatives?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol facilitates recrystallization ().
  • Temperature : Reflux conditions (~80°C in ethanol) optimize cyclization kinetics, as seen in . Microwave-assisted synthesis () reduces reaction time but requires careful control to prevent decomposition.
  • Catalysts : While not explicitly detailed in the evidence, Lewis acids (e.g., ZnCl2) are often used in analogous reactions to stabilize charged intermediates .

Q. What analytical challenges arise in assessing the purity of this compound, and how are they addressed?

  • Purity assessment : Melting point analysis (e.g., 248–251°C in ) and HPLC with UV detection are standard.
  • Challenges : Fluorinated compounds often exhibit low volatility, complicating GC-MS. High-resolution mass spectrometry (HRMS) or 19F-NMR is recommended to distinguish regioisomers .

Q. How do substituents at the pyrazole 1- and 3-positions modulate biological activity or physicochemical properties?

  • 1-position (N-methyl) : Enhances metabolic stability by reducing oxidative dealkylation ().
  • 3-position (difluoromethyl) : Introduces electronegativity, influencing hydrogen-bonding interactions with biological targets. highlights that trifluoromethyl or chloro substituents at this position alter lipophilicity and binding affinity .

Q. How can researchers resolve contradictions in reactivity data for fluorinated pyrazole derivatives?

Contradictions often arise from divergent substituent effects. For example:

  • Electron-withdrawing groups (e.g., CF3) may slow nucleophilic substitution but enhance electrophilic aromatic substitution ().
  • Steric hindrance from bulky substituents (e.g., 3,4-difluorophenyl in ) can reduce reaction yields, necessitating optimized stoichiometry .

Q. What computational methods support the design of novel this compound analogs?

  • DFT calculations : Used to predict regioselectivity in cycloaddition reactions and optimize transition states.
  • Molecular docking : references studies on pyrazolyl-triazole hybrids to predict binding modes with enzymes like cyclooxygenase-2 (COX-2) .

Methodological Resources

  • Synthetic protocols : –2, 16.
  • Structural databases : Cambridge Structural Database (CSD) for crystallographic comparisons ().
  • Analytical workflows : 19F-NMR for tracking fluorination efficiency ().

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